Cas no 20766-31-8 (4-(3-methoxyphenyl)but-3-en-2-one)

4-(3-Methoxyphenyl)but-3-en-2-one is a synthetic organic compound featuring a conjugated enone system linked to a 3-methoxyphenyl group. This structure imparts reactivity suitable for applications in fine chemical synthesis, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty materials. The methoxy substituent enhances electron density, influencing its participation in Michael additions, cyclizations, and other key transformations. Its well-defined molecular architecture ensures consistent performance in synthetic routes requiring precise control over regioselectivity and stereochemistry. The compound is typically supplied in high purity, making it a reliable choice for research and industrial processes demanding rigorous quality standards. Proper handling and storage are recommended due to its potential sensitivity to light and air.
4-(3-methoxyphenyl)but-3-en-2-one structure
20766-31-8 structure
Product Name:4-(3-methoxyphenyl)but-3-en-2-one
CAS No:20766-31-8
MF:C11H12O2
MW:176.211783409119
CID:289290
PubChem ID:2560578
Update Time:2025-08-02

4-(3-methoxyphenyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one,4-(3-methoxyphenyl)-
    • (3E)-4-(3-METHOXYPHENYL)BUT-3-EN-2-ONE
    • 4-(3-methoxyphenyl)-3-buten-2-one
    • CHEMBL72214
    • Palmiticanhydride
    • SCHEMBL2632249
    • 3-Buten-2-one, 4-(3-methoxyphenyl)-
    • 3-Buten-2-one,-4-(3-methoxyphenyl)
    • CS-0232860
    • 30625-53-7
    • 4-(3-methoxyphenyl)but-3-en-2-one
    • (3E)-4-(3-Methoxyphenyl)-3-buten-2-one #
    • 4-(3'-methoxyphenyl)-(e)-3-buten-2-one
    • 3-Buten-2-one, 4-(3-methoxyphenyl)-,(E)-
    • (E)-4-(3-methoxyphenyl)but-3-en-2-one
    • AKOS001075950
    • DTXSID50876373
    • Z85921945
    • EN300-12916
    • 20766-31-8
    • MDL: MFCD00136261
    • Inchi: 1S/C11H12O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-8H,1-2H3/b7-6+
    • InChI Key: NGEZPLCPKXKLQQ-VOTSOKGWSA-N
    • SMILES: O(C)C1=CC=CC(/C=C/C(C)=O)=C1

Computed Properties

  • Exact Mass: 176.08373
  • Monoisotopic Mass: 176.08373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.048
  • Boiling Point: 308.5°Cat760mmHg
  • Flash Point: 140.4°C

4-(3-methoxyphenyl)but-3-en-2-one Pricemore >>

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4-(3-methoxyphenyl)but-3-en-2-one Related Literature

Additional information on 4-(3-methoxyphenyl)but-3-en-2-one

4-(3-Methoxyphenyl)But-3-en-2-one: A Comprehensive Overview

4-(3-Methoxyphenyl)But-3-en-2-one (CAS No: 20766-31-8) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and fine chemicals. This compound, also known as methoxyacetophenone derivative, has garnered attention due to its unique structural properties and potential biological activities. Recent advancements in synthetic methodologies and its application in drug discovery have further highlighted its importance in modern chemistry.

The molecular structure of 4-(3-Methoxyphenyl)But-3-en-2-one consists of a phenyl ring substituted with a methoxy group at the 3-position, connected to a butenone moiety. This arrangement imparts the compound with distinct electronic and steric properties, making it an attractive substrate for further functionalization. The presence of the conjugated enone system enhances its reactivity towards various nucleophilic and electrophilic attacks, facilitating its use in tandem reactions and cascade processes.

Recent studies have explored the antimicrobial properties of 4-(3-Methoxyphenyl)But-3-en-2-one, revealing its potential as a natural product-inspired agent against bacterial and fungal pathogens. Researchers have also investigated its role as a precursor for bioactive molecules, where it serves as an intermediate in the synthesis of complex natural products mimics. These findings underscore its importance in the development of novel therapeutic agents.

In terms of synthesis, 4-(3-Methoxyphenyl)But-3-en-2-one can be efficiently prepared via several routes, including the Claisen condensation reaction and organocatalytic methods. The use of environmentally friendly catalysts and solvent systems has further enhanced the sustainability of these processes, aligning with current green chemistry principles.

The compound's applications extend beyond pharmaceuticals; it has been utilized in the fragrance industry due to its pleasant aroma profile. Its ability to act as a precursor for more complex aromatic compounds makes it a valuable asset in perfumery and flavor chemistry.

From a safety standpoint, 4-(3-Methoxyphenyl)But-3-en-2-one exhibits low toxicity when handled appropriately, making it suitable for large-scale production and industrial applications. Proper handling procedures and storage conditions are recommended to ensure workplace safety and environmental compliance.

In conclusion, 4-(3-Methoxyphenyl)But-3-en-2-one (CAS No: 20766-31-8) stands out as a multifaceted compound with promising prospects across diverse chemical domains. Ongoing research continues to unlock new avenues for its utilization, solidifying its position as a key player in contemporary organic synthesis.

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